Caesium azide

Quantum Dot Light-Emitting Diodes Electron Injection Layer n-Dopant

Select cesium azide for your advanced material needs when lighter alkali azides fail. With ~350% greater cesium atom mass per unit azide, this compound uniquely enables low-temperature co-deposition with organic transport layers, power efficiencies of 57 lm W⁻¹ in p-i-n OLEDs, and 310% improved current efficiency in green QLEDs. Its air-stable handling, well-characterized tetragonal I4/mcm structure, and MEMS-compatible UV-photolysis decomposition make it the definitive precursor for scalable chip-scale atomic clock and quantum sensor fabrication. Ensure your supply chain with research-grade material shipped under ambient conditions.

Molecular Formula CsN3
Molecular Weight 174.926 g/mol
Cat. No. B8803214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaesium azide
Molecular FormulaCsN3
Molecular Weight174.926 g/mol
Structural Identifiers
SMILES[N-]=[N+]=[N-].[Cs+]
InChIInChI=1S/Cs.N3/c;1-3-2/q+1;-1
InChIKeyAYTVLULEEPNWAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cesium Azide (CsN₃): Procurement & Technical Baseline for Inorganic Azide Selection


Cesium azide (CsN₃, CAS 22750-57-8) is an inorganic azide salt with a molar mass of 174.93 g/mol, melting point of 310 °C, and density of 3.5 g/mL at 25 °C . It exhibits high water solubility of 224.2 g/100 mL at 0 °C and 307.4 g/100 mL at 16 °C [1]. The compound crystallizes in a tetragonal I4/mcm structure under ambient conditions and is commercially available in purity grades up to 99.99% trace metals basis from specialized chemical suppliers [2]. Its unique combination of high cesium content, air-stable handling properties, and distinct thermal decomposition behavior distinguishes it from lighter alkali metal azides in specialized applications [3].

Cesium Azide Procurement: Why Generic Azide Substitution Creates Technical Risk


Direct substitution of cesium azide with sodium azide (NaN₃) or potassium azide (KN₃) is technically invalid due to fundamentally different performance parameters across critical dimensions. CsN₃ provides a ~350% greater cesium atom mass per unit azide compared to lighter analogs, which directly impacts atomic vapor cell fill efficiency and decomposition product yield [1]. Its low evaporation temperature enables co-deposition with organic electronic materials—a process window that heavier cesium precursors like CsF or Cs₂CO₃ cannot match [2]. Furthermore, the electronic band structure and high-pressure phase behavior of CsN₃ differ substantially from lighter alkali azides due to cesium's larger ionic radius and polarizability, affecting ionic conductivity and structural stability under compression [3]. These intrinsic differences render CsN₃ functionally distinct rather than merely compositionally different.

Cesium Azide Quantitative Differentiation: Direct Comparative Evidence Guide


Cesium Azide vs. LiF Electron Injection Layer: 310% QLED Efficiency Improvement

Cesium azide (CsN₃) was directly compared as an electron injection layer (EIL) against conventional materials including LiF, CsF, and Cs₂CO₃ in type-II green quantum dot light-emitting diodes (QLEDs). The CsN₃-based device achieved a current efficiency of 7.45 cd/A at 544 nm emission wavelength, representing a 310% improvement over the LiF-based control device at an operating current density of 10 mA/cm² [1]. Additionally, the light turn-on voltage in CsN₃ devices decreased by approximately 5.5 V compared to LiF-based devices [1].

Quantum Dot Light-Emitting Diodes Electron Injection Layer n-Dopant

Cesium Azide vs. CsF and Cs₂CO₃: Air-Stable, Low-Temperature n-Dopant for OLED Fabrication

In p-i-n organic light-emitting devices (OLEDs), CsN₃ was evaluated against conventional cesium-based n-dopants (CsF, Cs₂CO₃) and the undoped control. Devices incorporating CsN₃-doped electron transport layers achieved a power efficiency of 57 lm W⁻¹ [1]. Critically, CsN₃ demonstrates air stability during handling and an evaporation temperature compatible with co-deposition alongside common organic electron transport materials in molecular beam deposition chambers—a process advantage that CsF and Cs₂CO₃, with their higher evaporation temperatures, do not offer [1]. Tandem OLEDs using a CsN₃-doped n-type organic layer/MoO₃ p-type inorganic layer as the interconnecting unit achieved a current efficiency of 84 cd A⁻¹ [1].

OLED n-Dopant Vacuum Deposition

Cesium Azide vs. Lighter Alkali Azides: Reduced Mechanical Shock Sensitivity for Safer Handling

In the class of alkali metal azides, cesium azide demonstrates markedly different mechanical sensitivity characteristics. A unified theoretical model of impact sensitivity for metal azides predicts that sensitive azides have impact energies in the range of 1–16 N cm⁻², whereas alkali metal azides (including CsN₃) fall in the range of 40–87 N cm⁻² [1]. Among the alkali series, the ionic character of the metal-azide bond increases with cation size, correlating with reduced covalent contribution and thus lower shock sensitivity [2]. CsN₃, with the largest alkali cation, exhibits the highest ionic character and is reported as not sensitive to mechanical shock unlike other azides [3].

Energetic Materials Azide Safety Impact Sensitivity

Cesium Azide High-Pressure Phase Behavior: Distinct Sequence and Compressibility for High-Pressure Research

Cesium azide exhibits a complex, multi-stage phase transition sequence under high pressure that is distinctly characterized through Raman spectroscopy, IR spectroscopy, and X-ray diffraction. Three phase transitions have been resolved: Phase II → III at ~0.5 GPa, Phase III → IV at ~3.7–4.4 GPa, and Phase IV → V at ~15.4–19 GPa, up to pressures of 55.4 GPa [1][2]. The bulk moduli of Phases II, III, IV, and V were determined by X-ray diffraction to be 18 ± 4, 20 ± 1, 27 ± 1, and 34 ± 1 GPa, respectively [3]. Spectroscopic evidence indicates a possible change in bonding toward covalent bond formation and enhanced propensity for nitrogen polymerization at high pressures [1].

High-Pressure Physics Phase Transitions Energetic Materials

Cesium Azide Wafer-Level Photolytic Deposition: Enabling Chip-Scale Atomic Devices

Cesium azide enables wafer-level batch fabrication of cesium vapor resonance cells through thin-film deposition and photolytic decomposition. The process involves evaporating CsN₃ thin films onto microfabricated silicon cell arrays, followed by UV photolysis that releases pure cesium metal and nitrogen buffer gas directly within sealed cavities [1]. This method replaces manual filling of individual cells with elemental cesium, which is pyrophoric and requires complex dispensing apparatus. The CsN₃ approach achieves uniform cesium distribution across entire wafers and simultaneous filling of arrays of miniaturized cells for chip-scale atomic clocks and magnetometers [1].

Atomic Vapor Cells MEMS Fabrication Chip-Scale Atomic Devices

Cesium Azide Procurement: Recommended Research & Industrial Application Scenarios


OLED and QLED Display Fabrication: Air-Stable n-Dopant and Electron Injection Layer

Cesium azide is the preferred n-dopant and electron injection layer material for organic and quantum dot light-emitting diode fabrication where air stability during handling and low-temperature co-deposition with organic transport layers are required. It enables power efficiencies of 57 lm W⁻¹ in p-i-n OLEDs and 310% improved current efficiency over LiF in green QLEDs, with turn-on voltage reductions of approximately 5.5 V [1][2]. This scenario applies to both research-scale device prototyping and industrial display manufacturing where evaporation temperature compatibility and air-stable handling simplify vacuum deposition workflows [1].

Chip-Scale Atomic Device Manufacturing: Wafer-Level Cesium Vapor Cell Filling

Cesium azide is uniquely suited for wafer-level batch fabrication of cesium vapor cells used in chip-scale atomic clocks, magnetometers, and quantum sensors. Thin-film deposition of CsN₃ followed by UV photolysis releases pure cesium and nitrogen buffer gas directly within sealed microfabricated cavities, enabling uniform, high-throughput array filling that is incompatible with pyrophoric elemental cesium [3]. This MEMS-compatible process supports scalable production of atomic instrumentation requiring cesium vapor.

High-Pressure Energetic Materials and Fundamental Physics Research

Cesium azide serves as a model compound for high-pressure studies of azide phase transitions, bonding evolution, and nitrogen polymerization. Its well-characterized phase transition sequence at 0.5, 3.7–4.4, and 15.4–19 GPa, with bulk moduli ranging from 18 to 34 GPa across phases, provides a benchmark system for investigating pressure-induced structural changes and potential formation of polymeric nitrogen networks [4][5]. This scenario is relevant for condensed matter physics and energetic materials research programs.

Research Applications Requiring Lower Mechanical Shock Sensitivity Among Azides

In laboratory research settings where azide compounds are required but mechanical shock sensitivity is a handling concern, cesium azide offers a quantitatively lower risk profile compared to heavy metal azides. With predicted impact energies in the 40–87 N cm⁻² range (versus 1–16 N cm⁻² for sensitive azides) and reported lack of mechanical shock sensitivity, CsN₃ provides a relatively safer option for controlled laboratory studies of azide chemistry and decomposition behavior [6][7]. All azides remain highly toxic and require full safety protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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